![molecular formula C15H17ClN6 B3326717 N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride CAS No. 278799-96-5](/img/structure/B3326717.png)
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride
Overview
Description
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride (N4,N4-DM-6-MPPDH) is a novel small molecule inhibitor of the enzyme phosphodiesterase-4 (PDE4). It is a potent, selective, and reversible inhibitor of PDE4, which is involved in the regulation of intracellular cAMP levels. It has been used in a variety of research applications, including the study of various diseases and disorders, as well as in the development of new therapeutic agents.
Scientific Research Applications
N4,N4-DM-6-MPPDH has been used in a variety of scientific research applications, including the study of diseases and disorders such as Alzheimer’s, Parkinson’s, and depression. It has also been used to study the regulation of intracellular cAMP levels, which is involved in a variety of physiological processes, including cell proliferation and differentiation. Additionally, N4,N4-DM-6-MPPDH has been used in the development of new therapeutic agents, such as inhibitors of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride, which could potentially be used to treat a variety of diseases and disorders.
Mechanism Of Action
N4,N4-DM-6-MPPDH is a potent and selective inhibitor of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride, an enzyme involved in the regulation of intracellular cAMP levels. It binds to the active site of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride, blocking the enzyme’s ability to hydrolyze cAMP. This leads to an accumulation of cAMP, which in turn leads to a variety of physiological effects, including increased cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N4,N4-DM-6-MPPDH are largely due to its ability to inhibit N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride and increase intracellular cAMP levels. Increased cAMP levels have been shown to lead to increased cell proliferation and differentiation, as well as increased expression of various genes involved in a variety of biological processes. Additionally, increased cAMP levels have been linked to the inhibition of inflammatory processes, suggesting that N4,N4-DM-6-MPPDH may have therapeutic potential in the treatment of certain inflammatory diseases.
Advantages And Limitations For Lab Experiments
N4,N4-DM-6-MPPDH has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride, making it an ideal tool for the study of the effects of increased cAMP levels. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it is important to note that N4,N4-DM-6-MPPDH is a potent inhibitor of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride and should be used with caution in laboratory experiments.
Future Directions
N4,N4-DM-6-MPPDH has a variety of potential future applications in scientific research and drug development. Its ability to increase intracellular cAMP levels makes it a promising tool for the study of a variety of diseases and disorders, including Alzheimer’s, Parkinson’s, and depression. Additionally, its ability to inhibit N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride makes it a potential target for the development of new therapeutic agents. Finally, its ability to inhibit inflammatory processes makes it a potential target for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
4-N,4-N-dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6.ClH/c1-9-4-6-10(7-5-9)11-8-17-13-12(18-11)14(21(2)3)20-15(16)19-13;/h4-8H,1-3H3,(H2,16,17,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDHEVZKZKXDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704416 | |
Record name | N~4~,N~4~-Dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride | |
CAS RN |
278799-96-5 | |
Record name | N~4~,N~4~-Dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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